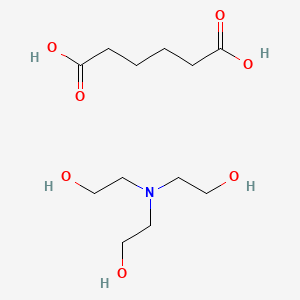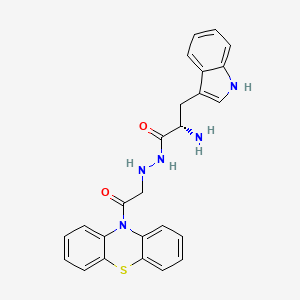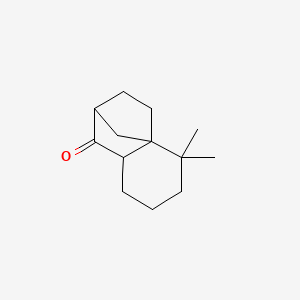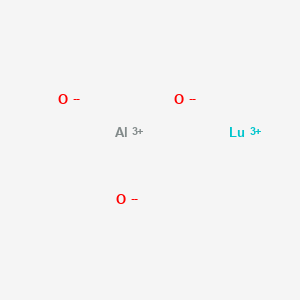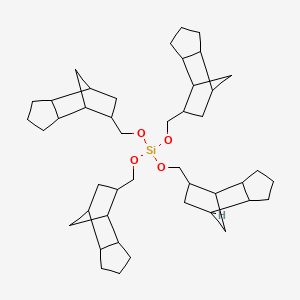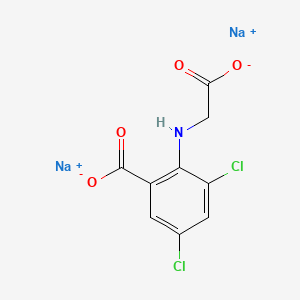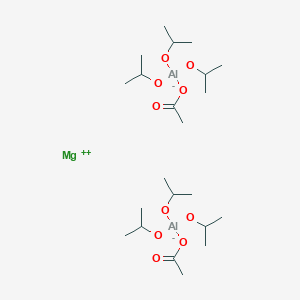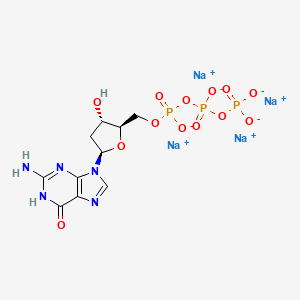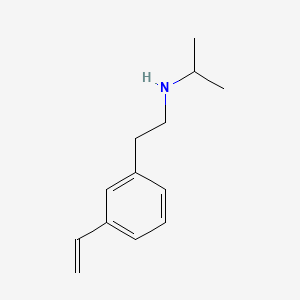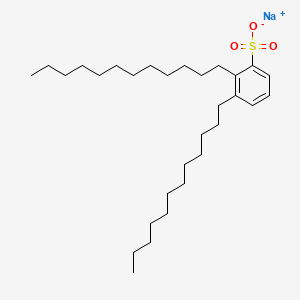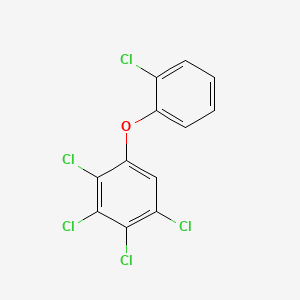
4-(p-Bromophenyl)-4'-chlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Bromophenyl)-4’-chlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromine atom on the para position of one phenyl ring and a chlorine atom on the para position of the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bromophenyl)-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting p-bromobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of 4-(p-Bromophenyl)-4’-chlorobenzophenone.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Bromophenyl)-4’-chlorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-(p-Bromophenyl)-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(p-Bromophenyl)-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the chlorine atom.
4-Chlorobenzophenone: Similar structure but lacks the bromine atom.
4-Bromobenzyl Alcohol: Contains a bromine atom but has a hydroxyl group instead of a ketone.
Uniqueness
4-(p-Bromophenyl)-4’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual substitution imparts distinct chemical properties, making it a valuable compound for various applications. The presence of both halogens can influence the compound’s reactivity, stability, and interaction with other molecules, setting it apart from its analogs.
Propriétés
Numéro CAS |
43007-16-5 |
|---|---|
Formule moléculaire |
C19H12BrClO |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
[4-(4-bromophenyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H12BrClO/c20-17-9-5-14(6-10-17)13-1-3-15(4-2-13)19(22)16-7-11-18(21)12-8-16/h1-12H |
Clé InChI |
HUKGFXRPOYQFSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


